molecular formula C11H15N3O3 B12346500 ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate

ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate

Cat. No.: B12346500
M. Wt: 237.25 g/mol
InChI Key: BNDDMYCQKGBOAZ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a fused ring system that includes both pyridazine and azepine rings, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the reaction proceeds through a series of condensation and cyclization steps to form the desired heterocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the heterocyclic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the ring system.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.

    Biology: Its potential biological activities, such as enzyme inhibition or receptor binding, are of interest for developing new pharmaceuticals.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.

    Industry: The compound’s chemical properties may be useful in developing new materials or chemical processes.

Mechanism of Action

The mechanism by which ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique ring system. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate can be compared with other similar heterocyclic compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine ring and may exhibit similar chemical and biological properties.

    Azepine derivatives: Compounds with the azepine ring can also be compared for their structural and functional similarities.

    Other fused ring systems: Compounds with similar fused ring systems, such as those containing both pyridine and azepine rings, can provide insights into the unique properties of the target compound.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-2-17-11(16)14-5-3-8-7-10(15)13-12-9(8)4-6-14/h7,9H,2-6H2,1H3

InChI Key

BNDDMYCQKGBOAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2C(=CC(=O)N=N2)CC1

Origin of Product

United States

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